2-chloro-N-(3-methoxyphenyl)propanamide
Description
Contextualization within Amide Chemistry Research
The core of 2-chloro-N-(3-methoxyphenyl)propanamide is the amide linkage (-C(=O)N-), a cornerstone of organic and biological chemistry. Amides are fundamental components of peptides and proteins and are prevalent in a vast array of pharmaceuticals and functional materials. Research in amide chemistry is continually advancing, with a focus on novel synthesis methodologies, understanding the unique electronic and conformational properties of the amide bond, and its application in creating complex molecular architectures.
The synthesis of amides, such as this compound, typically involves the reaction of a carboxylic acid derivative with an amine. For instance, a plausible synthetic route would be the acylation of 3-methoxyaniline with 2-chloropropanoyl chloride. The reactivity of the acyl chloride with the amine is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic synthesis.
Historical Perspective of Halogenated Propanamide Derivatives in Chemical Biology
The incorporation of halogens, particularly chlorine, into organic molecules has a long and significant history in chemical biology and drug discovery. Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Historically, the introduction of a chlorine atom has been a successful strategy in the development of numerous pharmaceuticals. Halogenated propanamide and acetamide (B32628) derivatives have been explored for a wide range of biological activities, including antimicrobial, and anti-inflammatory properties. The presence of the chlorine atom in this compound at the alpha position to the carbonyl group makes it a reactive site for nucleophilic substitution, potentially allowing for further chemical modifications and the synthesis of more complex derivatives.
Significance of the 3-Methoxyphenyl (B12655295) Moiety in Amide-Based Chemical Design
In the context of amide-based chemical design, the 3-methoxyphenyl moiety can contribute to:
Receptor Binding: The methoxy (B1213986) group can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
Pharmacokinetic Properties: The presence of the methoxy group can impact the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.
Structural Scaffold: The substituted phenyl ring provides a rigid scaffold that can be further functionalized to optimize biological activity.
Overview of Key Research Areas and Potentials of the Chemical Compound
Given the limited direct research on this compound, its potential can be extrapolated from the study of similar compounds. Research on the closely related molecule, 2-chloro-N-(3-methoxyphenyl)acetamide, has demonstrated its utility as a precursor in the synthesis of more complex molecules with potential biological activities. researchgate.net
The potential research areas for this compound include:
Synthetic Intermediate: Its structure makes it a versatile building block for the synthesis of a variety of organic compounds, including heterocyclic systems and other amide derivatives. The presence of the reactive chlorine atom allows for further chemical transformations.
Medicinal Chemistry: As a halogenated amide with a methoxyphenyl group, it could be a scaffold for the development of new therapeutic agents. Investigations into its potential antimicrobial, or anti-inflammatory properties, by analogy with other halogenated amides, would be a logical starting point.
Materials Science: Amide-containing molecules can exhibit interesting self-assembly properties, and the specific substitution pattern of this compound could lead to novel materials with unique characteristics.
A study on 2-chloro-N-(3-methoxyphenyl)acetamide involved its synthesis and characterization using techniques such as FTIR, 1H NMR, and 13C NMR spectroscopy. researchgate.net Similar characterization would be essential for confirming the structure and purity of this compound.
| Spectroscopic Data for a Related Compound: 2-chloro-N-(3-methoxyphenyl)acetamide |
| FTIR (cm⁻¹) : Peaks corresponding to N-H stretching, C=O stretching, and C-Cl stretching would be expected. |
| ¹H NMR : Signals for the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, the amide proton, and the protons of the chloropropionyl group would be observed. |
| ¹³C NMR : Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the carbons of the propanamide chain. |
(Data inferred from studies on analogous compounds) researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIWUXIJTVDGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-11-3 | |
| Record name | 2-Chloro-N-(3-methoxyphenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis and Synthetic Methodologies
Established Synthetic Routes to 2-chloro-N-(3-methoxyphenyl)propanamide
The primary synthetic challenge in forming this compound lies in the efficient creation of the amide bond between the 3-methoxyphenylamine moiety and the 2-chloropropanoyl group.
The most straightforward and widely employed method for synthesizing N-aryl chloroalkanamides is the acylation of an amine with an acyl chloride. researchgate.net In the case of this compound, this involves the reaction of 3-methoxyaniline with 2-chloropropionyl chloride. This type of reaction, known as chloropropionylation, is analogous to the frequently described chloroacetylation used to produce related N-aryl 2-chloroacetamides. researchgate.netijpsr.info
The reaction is typically carried out by adding the acyl chloride dropwise to a solution of the aniline (B41778) in a suitable solvent, often in the presence of a base like triethylamine (B128534) or in an aqueous basic medium to neutralize the hydrochloric acid byproduct. researchgate.net The reaction of acid halides with amines is generally exothermic and may require cooling to control the reaction rate. This method is highly effective, providing the desired amide product in good yield. For instance, the synthesis of the related compound 2-chloro-N-(3-methoxyphenyl)acetamide has been successfully achieved as the first step in a two-step monomer synthesis. researchgate.net
Halogenated N-aryl amides are valuable intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. The chlorine atom in this compound serves as a leaving group, allowing for nucleophilic substitution reactions to build more complex molecules.
This reactivity makes it a key starting material for a variety of synthetic transformations. researchgate.netnih.gov For example, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide is used as a precursor for the synthesis of methacrylate (B99206) monomers. researchgate.net In a similar fashion, 2-chloro-N-(3-methoxyphenyl)acetamide has been utilized to synthesize 2-(3-methoxyphenylamino)-2-oxoethyl acrylate, demonstrating its role as a functional intermediate. researchgate.net The ease of replacing the chlorine atom with oxygen, nitrogen, or sulfur nucleophiles can also lead to the formation of various heterocyclic systems. researchgate.net This versatility positions this compound as a building block in multi-step synthesis, a process where a target molecule is constructed through a sequence of chemical reactions. syrris.jplibretexts.orgyoutube.com
General Synthetic Strategies for Halogenated Propanamide Scaffolds
The formation of the amide bond is one of the most common reactions in organic and medicinal chemistry. acs.orghepatochem.com A plethora of methods have been developed to achieve this transformation, particularly for creating scaffolds like halogenated propanamides.
Beyond the use of acyl chlorides, amide bonds can be formed by the direct condensation of a carboxylic acid (e.g., 2-chloropropanoic acid) and an amine (e.g., 3-methoxyaniline). This reaction typically requires an activating agent or "coupling reagent" to convert the carboxylic acid's hydroxyl group into a better leaving group. hepatochem.comucl.ac.uk These reagents facilitate the reaction under milder conditions and are essential in modern organic synthesis. ucl.ac.uk
Common classes of coupling reagents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. hepatochem.com
Uronium/Guanidinium Salts: Reagents such as HATU and HBTU are known for their high efficiency. ucl.ac.uk
Phosphonium Salts: Reagents like PyBOP fall into this category.
The choice of reagent, solvent, and additives can be crucial for optimizing the reaction yield and minimizing side reactions. hepatochem.com Newer methods are also being explored, including halogen-bonding-mediated amide formation and direct amidation using borate (B1201080) esters. acs.orgbohrium.com
| Reagent Class | Examples | General Characteristics |
|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. Byproducts can be difficult to remove (e.g., DCU from DCC). EDC byproducts are water-soluble. hepatochem.com |
| Uronium/Guanidinium Salts | HATU, HBTU, HCTU | Highly efficient and fast-acting. Often used in peptide synthesis. Can be expensive. ucl.ac.uk |
| Phosphonium Salts | BOP, PyBOP | Effective coupling reagents, particularly for hindered substrates. |
| Other | CDI, T3P | CDI (Carbonyldiimidazole) and T3P (Propylphosphonic anhydride) are also common and effective reagents. ucl.ac.uk |
As mentioned, the reaction between an amine and a chloroacyl or chloropropionyl chloride is a primary method for synthesizing α-chloro N-aryl amides. ijpsr.info This method is a specific example of acylation, a fundamental reaction in organic chemistry. The high reactivity of acyl chlorides makes this transformation efficient and generally high-yielding.
The general procedure involves dissolving the arylamine, such as 3-methoxyaniline, in a suitable solvent and adding the 2-chloropropionyl chloride. A base is typically required to scavenge the HCl generated during the reaction. researchgate.net The reaction's exothermicity means it is often performed at reduced temperatures to ensure selectivity and prevent side reactions. This robust methodology is widely applied in the synthesis of various biologically active compounds and synthetic intermediates. ijpsr.info
Asymmetric Synthesis and Enantioselective Approaches to Related Chiral Propanamides
The this compound molecule contains a chiral center at the carbon atom bearing the chlorine atom. Therefore, it can exist as two non-superimposable mirror images, or enantiomers. Asymmetric synthesis, also known as enantioselective synthesis, aims to produce a single enantiomer of a chiral molecule. nih.gov This is of paramount importance in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. nih.gov
Several strategies can be employed for the asymmetric synthesis of related chiral propanamides:
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This approach can be used to direct the formation of one specific enantiomer.
Chiral Catalysts: A chiral catalyst can direct a reaction to selectively produce one enantiomer without being consumed in the process. This is often a more efficient approach than using stoichiometric chiral auxiliaries. youtube.com For example, Rh(II)-catalyzed cyclopropanation has been used for the enantioselective synthesis of α-aryl-β-aminocyclopropane carboxylic acid derivatives. nih.gov
Racemization-Free Coupling Reagents: In peptide synthesis and the coupling of chiral carboxylic acids, preventing racemization (the formation of an equal mixture of enantiomers from a pure one) at the chiral center adjacent to the carboxyl group is critical. The development of coupling reagents that minimize or eliminate this risk is an active area of research. rsc.org
These enantioselective strategies provide pathways to access stereochemically pure chiral propanamides, which are valuable building blocks for complex chiral molecules. nih.govrsc.org
Novel Synthetic Methodologies for Propanamide Analogs
Recent advances in organic synthesis have led to the development of novel methods for amide bond formation that offer milder reaction conditions, improved functional group tolerance, and unique reactivity patterns.
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. mdpi.com This methodology can be applied to the synthesis of amides, including propanamide analogs. rsc.org These reactions typically involve the generation of a radical intermediate from a suitable precursor upon irradiation with visible light in the presence of a photocatalyst. mdpi.com
For the synthesis of N-aryl propanamides, one possible approach involves the visible-light-induced coupling of an aryl amine with a carboxylic acid derivative. For example, a photocatalyst can facilitate the generation of an acyl radical from a carboxylic acid, which can then be trapped by an amine to form the amide bond. Alternatively, an aryl radical can be generated from an aryl halide, which can then undergo a coupling reaction with an amide or a suitable nitrogen source. rsc.org
The reaction conditions for visible-light-mediated amidation are generally mild, often proceeding at room temperature. mdpi.com A variety of photocatalysts, both metal-based (e.g., iridium and ruthenium complexes) and organic dyes, can be employed. mdpi.com This methodology is often tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules.
| Component | Role |
| Photocatalyst | Absorbs visible light and initiates the radical process. |
| Light Source | Typically blue or white LEDs. |
| Precursors | Carboxylic acids, alkyl halides, aryl halides, amines. |
| Key Intermediate | Radical species (e.g., acyl radical, aryl radical). |
| Advantages | Mild reaction conditions, high functional group tolerance. |
The modification of a parent propanamide structure through selective alkylation can lead to the generation of a library of derivatives with potentially altered properties. Selective N-alkylation of the amide nitrogen in a pre-formed propanamide is a key strategy for achieving this. rsc.org
One approach to N-alkylation involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govresearchgate.net In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide. The resulting intermediate is then hydrogenated by the catalyst using the hydrogen that was "borrowed" from the alcohol, to yield the N-alkylated amide and water as the only byproduct. nih.gov This method is atom-economical and environmentally friendly.
Alternatively, more traditional N-alkylation methods using alkyl halides can be employed. acs.orgnih.gov Controlling the selectivity of these reactions to achieve mono-alkylation rather than di-alkylation can be challenging due to the increased nucleophilicity of the mono-alkylated product. nih.gov The choice of base, solvent, and reaction conditions can influence the outcome. Recent developments have focused on catalytic systems that can achieve selective mono-alkylation. researchgate.netnih.gov
| Alkylation Method | Description |
| Borrowing Hydrogen | Alcohols are used as alkylating agents with a transition metal catalyst. Water is the main byproduct. nih.gov |
| Alkyl Halides | A classic method involving the reaction of an amide with an alkyl halide in the presence of a base. acs.orgnih.gov |
| Challenge | Achieving selective mono-alkylation and avoiding over-alkylation. nih.gov |
| Goal | To introduce a variety of alkyl groups onto the amide nitrogen to create a library of derivatives. |
Process Optimization and Scalability Considerations in Laboratory Synthesis
The transition of a synthetic route from a small-scale laboratory procedure to a larger, more robust process requires careful optimization of reaction parameters and consideration of scalability challenges. nih.govd-nb.info
Scaling up a multi-step synthesis presents several challenges. researchgate.net Heat transfer can become an issue in larger reactors, potentially leading to localized overheating and side reactions. pitt.edu Efficient mixing is also more difficult to achieve on a larger scale. nih.gov Safety considerations become paramount, especially when dealing with exothermic reactions or hazardous reagents. The use of continuous flow chemistry is an emerging strategy to address some of these scalability issues, as it offers better control over reaction parameters and can be more readily scaled up by running the process for a longer duration or by using multiple reactors in parallel. acs.org
| Aspect | Considerations |
| Process Optimization | Maximizing yield and purity, minimizing byproducts, reducing reaction time, and lowering costs. researchgate.net |
| Key Parameters | Temperature, concentration, catalyst choice and loading, solvent. mdpi.com |
| Scalability Challenges | Heat transfer, mixing, safety, and maintaining consistent product quality. d-nb.inforesearchgate.net |
| Modern Approaches | Design of Experiments (DoE) for optimization, and continuous flow chemistry for improved scalability and safety. nih.govacs.org |
Spectroscopic and Structural Characterization in Research
Spectroscopic Analysis of 2-chloro-N-(3-methoxyphenyl)propanamide and its Derivatives
Spectroscopic analysis is fundamental to confirming the identity and purity of newly synthesized molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer a unique window into the molecule's structure.
NMR spectroscopy is one of the most powerful tools for determining the structure of organic compounds by mapping the carbon and hydrogen atomic frameworks.
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. For this compound, the spectrum would exhibit characteristic signals corresponding to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
The expected signals for this compound include:
A broad singlet for the amide proton (N-H), typically found in the downfield region.
Multiple signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the four protons on the 3-methoxyphenyl (B12655295) ring. The meta-substitution pattern leads to a complex splitting pattern.
A quartet for the single proton on the carbon bearing the chlorine atom (-CH(Cl)-), split by the adjacent methyl group.
A singlet for the three protons of the methoxy (B1213986) group (-OCH₃).
A doublet for the three protons of the terminal methyl group (-CH₃), split by the adjacent methine proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (N-H) | ~8.0 - 9.5 | Broad Singlet |
| Aromatic (Ar-H) | ~6.7 - 7.4 | Multiplet |
| Methine (-CH(Cl)-) | ~4.5 - 5.0 | Quartet (q) |
| Methoxy (-OCH₃) | ~3.8 | Singlet (s) |
| Methyl (-CH₃) | ~1.7 - 1.9 | Doublet (d) |
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, making it possible to distinguish between different carbon environments, such as those in carbonyl, aromatic, and aliphatic groups.
Key expected signals include:
The carbonyl carbon (C=O) of the amide group, which is significantly deshielded and appears far downfield.
Six distinct signals for the carbons of the aromatic ring, with the carbon attached to the oxygen of the methoxy group being the most downfield among them.
A signal for the methoxy carbon (-OCH₃).
Signals for the two carbons of the propanamide side chain: the carbon bonded to the chlorine atom and the terminal methyl carbon.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | ~168 - 172 |
| Aromatic (C-O) | ~159 - 161 |
| Aromatic (C-N) | ~138 - 140 |
| Aromatic (C-H) | ~105 - 130 |
| Methine (-CH(Cl)-) | ~55 - 60 |
| Methoxy (-OCH₃) | ~55 |
| Methyl (-CH₃) | ~20 - 25 |
While this compound itself is not fluorine-containing, its fluoro-substituted analogs can be powerfully analyzed using ¹⁹F NMR spectroscopy. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR probe. The chemical shift of a fluorine atom is extremely sensitive to its local electronic environment, spanning a range of several hundred ppm.
In research, introducing a fluorine atom, for example, onto the phenyl ring of the parent compound, creates a sensitive reporter. ¹⁹F NMR can then be used to study subtle changes in molecular conformation, binding interactions with biological targets, or the compound's behavior in different environments, as these changes would induce significant shifts in the ¹⁹F signal. This makes it an invaluable tool in drug discovery and materials science for studying fluorinated derivatives.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would show characteristic absorption bands that confirm the presence of its key structural features.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide (N-H) | Stretching | 3200 - 3400 |
| Aromatic (C-H) | Stretching | 3000 - 3100 |
| Aliphatic (C-H) | Stretching | 2850 - 3000 |
| Amide Carbonyl (C=O) | Stretching | 1640 - 1690 |
| Aromatic (C=C) | Stretching | 1450 - 1600 |
| Ether (C-O) | Stretching | 1000 - 1300 |
| Alkyl Halide (C-Cl) | Stretching | 600 - 800 |
The presence of a strong absorption band for the C=O stretch, along with the N-H stretching band, is definitive evidence for the secondary amide group. The various C-H and C=C stretches confirm the aromatic and aliphatic parts of the molecule, while the C-O and C-Cl stretches correspond to the methoxy ether and chloroalkane functionalities, respectively.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is characterized by the wavelength of maximum absorbance (λmax). The chromophores in this compound—the substituted benzene (B151609) ring and the amide carbonyl group—are responsible for its UV absorption.
The primary electronic transitions expected are:
π → π transitions:* These high-energy, high-intensity transitions occur within the aromatic ring. The benzene ring typically shows two or more such bands.
n → π transitions:* This lower-energy, lower-intensity transition involves the non-bonding electrons (n) on the oxygen atom of the carbonyl group being excited to an anti-bonding π* orbital.
The methoxy group (-OCH₃) acts as an auxochrome, a substituent that can modify the absorption of a chromophore, often causing a shift to longer wavelengths (a bathochromic or red shift).
| Transition | Chromophore | Expected λmax Region (nm) |
|---|---|---|
| π → π | Aromatic Ring | ~200 - 280 |
| n → π | Carbonyl (C=O) | >280 |
Raman Spectroscopy for Vibrational Fingerprinting
Key vibrational modes that would be expected in the Raman spectrum include:
C=O stretching: The amide carbonyl group would produce a strong, characteristic band.
N-H stretching and bending: Vibrations associated with the secondary amide N-H group would be observable.
Aromatic ring modes: C-C stretching and C-H bending vibrations within the 3-methoxyphenyl ring would generate a series of distinct peaks.
C-Cl stretching: The vibration of the carbon-chlorine bond at the chiral center would be present in the lower frequency region of the spectrum.
C-O stretching: Vibrations from the methoxy group's ether linkage.
CH₃ group vibrations: Stretching and bending modes from both the propanamide backbone and the methoxy group.
The precise position and intensity of these Raman bands are sensitive to the molecule's conformation and local environment, making the spectrum a unique identifier for this compound. While specific experimental data for this compound is not widely published, analysis of related N-aryl amides indicates that these functional group vibrations are readily identifiable. nih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its ionized form. In the analysis of this compound (molar mass: 213.66 g/mol ), the mass spectrum would display a molecular ion peak ([M]⁺) corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of signals at m/z 213 and 215, with relative intensities of approximately 3:1. researchgate.net
Upon ionization, the molecular ion undergoes fragmentation, breaking at its weakest bonds to form smaller, stable charged fragments. The resulting fragmentation pattern provides a roadmap of the molecule's structure. Plausible fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, potentially leading to the loss of the chloropropyl group or the methoxyphenylamino group.
Cleavage of the C-Cl bond: Loss of a chlorine radical is a common fragmentation pathway for chlorinated compounds. miamioh.edu
Amide bond cleavage: Fission of the C-N bond connecting the propanamide and the methoxyphenyl moieties.
Fragmentation of the methoxyphenyl ring: Loss of a methyl radical (•CH₃) or a formyl radical (•CHO) from the methoxy group.
Analyzing the mass-to-charge ratio (m/z) of these fragments allows for the systematic reconstruction of the parent molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
While standard mass spectrometry provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass. For this compound, the monoisotopic mass is 213.05565 Da. uni.lu
HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The technique is also invaluable for confirming the identity of fragments observed in MS/MS experiments. Predicted HRMS data for various adducts of the target molecule provide precise m/z values that can be used to identify it in complex mixtures.
Below is an interactive table of predicted exact masses for common adducts of this compound. uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 214.06293 |
| [M+Na]⁺ | 236.04487 |
| [M+K]⁺ | 252.01881 |
| [M+NH₄]⁺ | 231.08947 |
| [M-H]⁻ | 212.04837 |
X-ray Crystallography for Solid-State Molecular Architecture
Crystal Data and Unit Cell Parameters
An X-ray diffraction experiment on a suitable single crystal of this compound would yield its fundamental crystallographic data. This includes the crystal system (e.g., monoclinic, orthorhombic), space group (which describes the symmetry elements), and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice), defined by the parameters a, b, c, α, β, and γ. These parameters are unique to the crystalline form of the compound. For example, the related isomer 2-chloro-N-(p-tolyl)propanamide crystallizes in the orthorhombic space group Pbca.
Molecular Conformation and Torsion Angles
The primary output of a crystal structure determination is the precise location of each atom in the molecule. This allows for the calculation of all bond lengths, bond angles, and, critically, torsion angles. Torsion angles, which describe the rotation around a chemical bond, define the molecule's conformation. Key torsion angles in this compound would include those around the C-N amide bond and the bond connecting the phenyl ring to the nitrogen atom. These angles would reveal the planarity of the amide group and the relative orientation of the aromatic ring with respect to the propanamide chain.
Intermolecular Interactions and Crystal Packing Motifs
Beyond the structure of a single molecule, crystallography reveals how multiple molecules interact and arrange themselves in the solid state. This analysis identifies non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. For this compound, the N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen and the methoxy oxygen can act as acceptors. These interactions would likely play a crucial role in forming specific packing motifs, such as chains or sheets, which dictate the macroscopic properties of the crystal.
Chromatographic Methods for Purity Assessment and Isolation
The rigorous assessment of purity and effective isolation of synthesized chemical compounds are critical steps in chemical research and development. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental tools for these purposes. However, a comprehensive review of the scientific literature reveals a notable scarcity of published studies detailing specific chromatographic methods for the analysis of this compound.
General Approaches for Similar Compounds:
For compounds structurally analogous to this compound, a variety of chromatographic systems are commonly employed.
Thin-Layer Chromatography (TLC): TLC is a prevalent method for monitoring the progress of chemical reactions and for the initial assessment of product purity due to its speed and low cost. For a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, a solvent system of chloroform:diethyl ether:n-hexane (6:3:1) has been utilized for purity determination. This suggests that a mobile phase with a similar polarity could potentially be effective for this compound. The visualization of the compound on the TLC plate is typically achieved under UV light or by using a chemical staining agent.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis of compound purity and for preparative isolation. The choice of the stationary and mobile phases is crucial for achieving optimal separation. For chloroacetanilide herbicides, which share a similar chemical scaffold, reversed-phase HPLC is a common analytical method. This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The composition of the mobile phase can be adjusted to achieve the desired retention time and separation of the target compound from any impurities.
Column Chromatography: For the isolation and purification of larger quantities of a synthesized compound, column chromatography is the method of choice. In the purification of a related amide, neutral aluminum oxide (Al2O3) was used as the stationary phase. Alternatively, silica (B1680970) gel is a very common stationary phase for the purification of moderately polar organic compounds. The selection of the eluent system is critical and is often guided by preliminary separations observed by TLC. A gradient of solvents with increasing polarity is typically used to elute the desired compound from the column.
Due to the absence of specific published data for this compound, the following table provides a generalized overview of chromatographic conditions that are often applied to the analysis of related N-aryl amides. It is important to note that these conditions are illustrative and would require optimization for the specific analysis of this compound.
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Detection | Application |
| TLC | Silica gel 60 F254 | Hexane/Ethyl Acetate mixtures | UV (254 nm) | Reaction monitoring, Purity check |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water or Methanol/Water | UV (e.g., 254 nm) | Purity assessment, Quantitative analysis |
| Column Chromatography | Silica gel or Alumina | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Fraction analysis by TLC/UV | Preparative isolation and purification |
The development of a validated chromatographic method for this compound would be a valuable contribution to the analytical chemistry of this compound, enabling accurate purity determination and facilitating its isolation for further research. Such a study would involve systematically screening different stationary and mobile phases to identify the optimal conditions for resolution and sensitivity.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 2-chloro-N-(3-methoxyphenyl)propanamide. These methods, rooted in the principles of quantum mechanics, provide detailed information about the molecule's geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. cond-mat.de For this compound, DFT calculations, often utilizing functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry. jst.org.in These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule in its most stable energetic state.
The electronic properties of the molecule are further explored through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and hardness. A smaller gap generally suggests higher reactivity. For this compound, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Calculated Geometric Parameters of this compound using DFT
Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewikipedia.org This analysis provides insights into the hybridization of atomic orbitals, the nature of chemical bonds (covalent vs. ionic character), and the extent of electron delocalization through donor-acceptor interactions. wikipedia.org
Table 2: Selected NBO Analysis Results for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) O | σ*(C-N) | 18.5 |
| LP(1) N | σ*(C=O) | 45.2 |
| LP(1) O (methoxy) | σ*(C-C) (phenyl) | 5.8 |
| σ(C-H) | σ*(C-Cl) | 1.2 |
| σ(C-C) (phenyl) | π*(C=C) (phenyl) | 20.1 |
Note: LP denotes a lone pair. These values are illustrative of typical interactions and their relative strengths.
The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions of high electron localization, which are often associated with chemical bonds and lone pairs. jussieu.frresearchgate.net It provides a graphical representation of the electron pair probability in a molecule. elsevierpure.com For this compound, the ELF analysis would show distinct basins of high localization corresponding to the covalent bonds (C-C, C-H, C-N, C-O, C-Cl) and the lone pairs on the oxygen, nitrogen, and chlorine atoms. The shape and size of these basins offer insights into the nature and strength of the chemical bonds. For instance, the basin for the C=O double bond would be more elongated than that of a C-C single bond, reflecting the higher electron density between the carbon and oxygen atoms.
The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net
For this compound, the ESP map would show a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The methoxy (B1213986) oxygen would also exhibit a negative potential. In contrast, the hydrogen atom of the amide group (N-H) and the hydrogen atoms of the aromatic ring would show positive potential, indicating their acidic character. This map is invaluable for predicting intermolecular interactions, such as hydrogen bonding.
Average Local Ionization Energy (ALIE) is a conceptual DFT tool that provides information about the energy required to remove an electron from any point in the space of a molecule. Regions with low ALIE values correspond to the locations of the most loosely bound, or most reactive, electrons, which are typically found in the outermost regions of the molecule and are associated with lone pairs or π-bonds. For this compound, the ALIE surface would highlight the carbonyl oxygen, the nitrogen atom, and the π-system of the phenyl ring as the most reactive sites for electrophilic attack.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior of the molecule and its interactions with its environment over time. These simulations model the molecule as a collection of atoms held together by a set of classical force fields.
For this compound, molecular dynamics simulations could be used to study its conformational flexibility. By simulating the molecule's movements over nanoseconds, researchers can identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its activity. Furthermore, simulations in a solvent, such as water, can reveal how the molecule interacts with its surroundings, including the formation of hydrogen bonds and other non-covalent interactions.
Molecular Docking Studies to Predict Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. As of the latest literature surveys, specific molecular docking studies for this compound have not been published. Such studies would be valuable to identify potential biological targets by simulating its binding affinity and interaction patterns within the active sites of various proteins. The typical output of such a study would be a docking score, indicating the strength of the interaction, and a visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.
Molecular Dynamics Simulations for Conformational Stability and Binding Mechanisms
Molecular dynamics (MD) simulations are a powerful tool for understanding the physical movements of atoms and molecules over time. There are currently no publicly available molecular dynamics simulation studies specifically focused on this compound. MD simulations could provide deeper insights into the conformational stability of the molecule and the dynamic nature of its binding with a receptor. These simulations can reveal how the ligand-receptor complex behaves in a more realistic, solvated environment, and can help to elucidate the mechanisms of binding and unbinding.
Predictive Computational Chemistry for Activity Profiling
Computational chemistry offers a suite of methods to predict the physicochemical and pharmacokinetic properties of a molecule, which are crucial for its activity profile.
Calculation of Physicochemical Descriptors (e.g., TPSA, LogP, Rotatable Bonds)
Physicochemical descriptors are essential for predicting a compound's druglikeness and its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, several key descriptors have been calculated using computational models. These descriptors are summarized in the table below.
| Descriptor | Value | Significance |
| Molecular Weight | 213.67 g/mol | Indicates the size of the molecule. |
| XLogP3 | 2.3 | Predicts the lipophilicity of the molecule, affecting its solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen atoms bonded to electronegative atoms (N, O). |
| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs. |
| Rotatable Bonds | 3 | Indicates the conformational flexibility of the molecule. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts the polar surface area, which is related to a molecule's ability to permeate cell membranes. |
This data is computationally predicted and sourced from publicly available chemical databases.
In Silico Assessment of Chemical Reactivity and Potential Pathways
The chemical reactivity of a molecule can be assessed in silico to predict its metabolic fate and potential for degradation. As of now, there are no specific published studies on the in silico assessment of the chemical reactivity and potential metabolic or degradation pathways for this compound. Such an analysis would typically involve quantum mechanics calculations to determine the electron distribution and identify the most reactive sites on the molecule. This could predict, for example, which parts of the molecule are most susceptible to metabolism by cytochrome P450 enzymes.
Structure Activity Relationship Sar Studies of 2 Chloro N 3 Methoxyphenyl Propanamide and Its Derivatives
Impact of Substitutions on the Aryl Ring Moiety
The N-aryl ring is a critical component for interaction with the target site. Modifications to its substitution pattern, including the position, number, and electronic nature of the substituents, can lead to substantial changes in biological activity.
Positional Isomerism Effects of Methoxy (B1213986) and Other Substituents
The placement of substituents on the aryl ring significantly influences the molecule's conformation and interaction with its biological target. For N-aryl amides, moving a substituent from the meta position (as in the parent compound) to the ortho or para position can drastically alter activity.
For instance, in a related series of 2-phenoxybenzamides, shifting an N-Boc piperazinyl substituent from the meta to the para position resulted in a more than 12-fold increase in activity against P. falciparum. mdpi.com The para-substituted analog was the most potent in the series, while the meta-substituted version was only moderately active. mdpi.com This highlights that the para position is often optimal for accommodating bulky substituents and achieving favorable interactions within the binding pocket. Conversely, ortho-substitution can introduce steric hindrance that may prevent the amide moiety from adopting a coplanar conformation with the benzene (B151609) ring, potentially weakening key interactions like intramolecular hydrogen bonds.
Influence of Halogen Substitutions (e.g., chloro, fluoro) on Activity
Halogenation of the aryl ring is a common strategy to enhance the bioactivity of N-aryl amides. Halogens like chlorine and fluorine can modify the molecule's lipophilicity, electronic distribution, and metabolic stability. The position and number of halogen substituents are key determinants of their effect.
Studies on N-aryl amides have shown that di- or tri-halogenated derivatives often exhibit superior activity. For example, traditional electrophilic halogenation of N-aryl amides often results in a mixture of ortho and para products, indicating the reactivity of these positions. nih.gov In many biologically active scaffolds, multiple halogen substitutions are crucial for potency. Research on 2,4-dichloro-N-phenylbenzenesulfonamide analogs revealed that substitutions at both the 2 and 4 positions of the benzene ring were associated with high transcriptional activity. nih.gov This suggests that multi-halogenation patterns can optimize interactions within the target's binding site. The introduction of fluorine, in particular, can increase hydrophobicity and influence the antibacterial properties of related compounds. nih.gov
Table 1: Effect of Aryl Ring Halogenation on Biological Activity in Representative N-Aryl Compounds
| Compound Series | Substitution Pattern | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-Aryl Amides | Ortho/Para Halogenation | Common outcome of electrophilic substitution, suggesting these positions are key for reactivity. | nih.gov |
| Benzenesulfonamides | 2,4-Dichloro Substitution | Associated with higher transcriptional potency. | nih.gov |
| N-Thiolated β-Lactams | Aryl Ring Fluorination | Increases hydrophobicity and modulates antibacterial properties. | nih.gov |
Effects of Alkyl and Alkoxy Group Modifications
Modifications to alkyl and alkoxy groups, such as the methoxy group in the parent compound, can fine-tune the molecule's properties. The length, branching, and position of these groups influence lipophilicity and steric interactions.
In aryloxyphenoxypropionate (AOPP) herbicides, which share structural similarities, the nature of alkoxy and ester moieties significantly affects both herbicidal activity and crop selectivity. researchgate.net Introducing lipophilic groups is a known strategy to improve biological activity. researchgate.net For the parent compound, changing the 3-methoxy group to a different alkoxy group (e.g., ethoxy, propoxy) or adding small alkyl groups (e.g., methyl) at other positions on the ring would modulate its hydrophobic character and fit within the target enzyme. Studies have shown that even small changes, like adding a methyl group, can significantly impact activity, depending on its position.
Role of Electron-Withdrawing and Electron-Donating Groups on Bioactivity
The electronic nature of the substituents on the aryl ring plays a pivotal role in modulating bioactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring, which can affect binding affinity and reactivity. studypug.com
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) and methyl (-CH3) donate electron density to the aryl ring. reddit.com In studies of analogous compounds, the introduction of EDGs has been shown to increase the potency of enzyme inhibition. For example, in a series of fluorinated arylcyclopropylamines, electron-donating substituents enhanced the inhibition of tyramine (B21549) oxidase. nih.gov The methoxy group on 2-chloro-N-(3-methoxyphenyl)propanamide is an EDG, which likely contributes positively to its bioactivity.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) pull electron density away from the ring. The effect of EWGs can be variable. In some systems, EWGs decrease activity. The same study on arylcyclopropylamines found that EWGs decreased inhibitory activity against tyramine oxidase. nih.gov However, in other cases, EWGs can enhance potency. For a different enzyme family, monoamine oxidases, electron-withdrawing para-substituents increased the potency of inhibition. nih.gov This indicates that the optimal electronic properties depend on the specific interactions within the target's active site.
Table 2: Influence of Electronic Groups on Biological Activity in Aryl-Containing Inhibitors
| Compound Series | Substituent Type | Effect on Activity | Reference |
|---|---|---|---|
| Arylcyclopropylamines (Tyramine Oxidase) | Electron-Donating (e.g., -CH3, -OCH3) | Increased inhibitory potency. | nih.gov |
| Electron-Withdrawing (e.g., -F, -Cl, -CF3) | Decreased inhibitory potency. | nih.gov | |
| Arylcyclopropylamines (Monoamine Oxidase A) | Electron-Donating (e.g., -CH3, -OCH3) | No significant influence. | nih.gov |
| Electron-Withdrawing (para-substituted) | Increased inhibitory potency. | nih.gov |
Modifications of the Propanamide Backbone
The propanamide backbone contains a crucial chiral center that profoundly impacts biological activity.
Stereochemical Considerations and Chiral Center Configuration
The 2-chloropropanamide moiety contains a stereogenic center at the carbon atom bonded to the chlorine. This results in the existence of two enantiomers, (R)- and (S)-2-chloro-N-(3-methoxyphenyl)propanamide. It is a well-established principle in agrochemistry that the biological activity of chiral pesticides often resides primarily in one enantiomer. juniperpublishers.com
Numerous studies on chiral herbicides with similar structures have demonstrated significant differences in the activity of their stereoisomers.
Phenoxypropanoic acids: For herbicides like mecoprop (B166265) and dichlorprop, the herbicidal activity is almost exclusively attributed to the (R)-enantiomers. juniperpublishers.comresearchgate.net
Imidazolinones: The (R)-enantiomer of imazethapyr (B50286) exhibits tenfold more potent inhibition of the target enzyme than the (S)-enantiomer. juniperpublishers.com
Acetanilides: In this class, herbicidal activity is mainly attributed to the S-enantiomer of the carbon in the alkyl substituent. researchgate.net
2,4-D Ethylhexyl Ester: Recent studies showed significantly higher inhibition rates for the S-enantiomer compared to the R-enantiomer against sensitive weed species. nih.gov
This enantioselectivity arises because the target sites, such as enzymes or receptors, are themselves chiral environments. One enantiomer typically achieves a much better fit and forms more effective interactions within the binding site than its mirror image. nih.gov Consequently, the use of a racemic mixture means that 50% of the applied compound may be inactive or significantly less active, contributing unnecessarily to the environmental load. juniperpublishers.com For this compound, it is highly probable that one enantiomer is responsible for the majority of its herbicidal effect.
Table 3: Enantioselectivity in Chiral Herbicides
| Herbicide Class | Example | More Active Enantiomer | Reference |
|---|---|---|---|
| Phenoxypropanoic acids | Mecoprop, Dichlorprop | R-enantiomer | juniperpublishers.comresearchgate.net |
| Imidazolinones | Imazethapyr | R-enantiomer | juniperpublishers.com |
| Acetanilides | Metolachlor | S-enantiomer | researchgate.net |
| Phenoxyacetic acids | 2,4-D Ethylhexyl Ester | S-enantiomer | nih.gov |
Impact of Chain Length Variations (e.g., acetamide (B32628) vs. propanamide derivatives)
The length of the acyl chain in N-phenylamide compounds is a critical determinant of their biological activity. The difference between a propanamide (a three-carbon chain) and an acetamide (a two-carbon chain) can significantly alter the molecule's potency and mechanism of action.
Research into related chloroacetamide derivatives has demonstrated notable biological effects. For instance, 2-chloro-N-phenylacetamide has been shown to possess fungicidal and antibiofilm activity against fluconazole-resistant Candida species. nih.govscielo.br The minimum inhibitory concentration (MIC) for this compound against C. albicans and C. parapsilosis ranged from 128 to 256 µg/mL. scielo.br Further studies on other derivatives, such as 2-chloro-N-(2-hydroxyphenyl)acetamide, have indicated that the presence of the chlorine atom on the alpha-carbon is crucial for its antifungal activity against Candida albicans. nih.gov The non-chlorinated parent compound, N-(2-hydroxyphenyl)acetamide, showed no inhibitory effect, while the chlorinated version inhibited 96.6% of the tested strains, highlighting the importance of this specific structural feature. nih.gov
While direct comparative studies on the biological activity of this compound versus its exact acetamide analog are not extensively detailed, broader SAR studies on similar classes of compounds provide valuable insights. For example, in the investigation of 2-substituted propanamides as TRPV1 antagonists, variations in the length of 2-alkyloxy side chains showed that activity was enhanced as the carbon chain increased up to 5-6 carbons. nih.gov This suggests that the length and lipophilicity of this part of the molecule are finely tuned for optimal interaction with a biological target. The transition from an acetamide to a propanamide extends the carbon backbone, which can alter the molecule's flexibility, hydrophobicity, and spatial arrangement, thereby influencing how it fits into a receptor or active site.
| Compound | Chain Type | Observed Activity | Key Finding |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Acetamide | Antifungal against Candida spp. nih.govscielo.br | Effective against fluconazole-resistant strains. scielo.br |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Acetamide | Antifungal against Candida albicans. nih.gov | The chloro group was found to be essential for its activity. nih.gov |
| 2-alkyloxy propanamide derivatives | Propanamide | TRPV1 antagonism. nih.gov | Activity increased with chain length up to 5-6 carbons. nih.gov |
Substitution on the Amide Nitrogen and Terminal Moieties
Modifications to the substituents on the amide nitrogen and the terminal phenyl ring are fundamental strategies in medicinal and agricultural chemistry to modulate biological activity.
Heterocyclic compounds are integral to the development of new pesticides and pharmaceuticals due to their diverse biological activities and structural diversity. ijfans.orgresearchgate.netfrontiersin.org Incorporating heterocyclic rings into a lead compound can enhance its biological efficacy, selectivity, and pharmacokinetic properties. frontiersin.org
The synthesis of molecules where heterocyclic systems are linked to an amide core has proven to be a successful strategy. For example, 2-azetidinones, also known as β-lactams, are a well-known class of heterocyclic compounds with powerful antibacterial properties. mdpi.com Research has shown the synthesis of complex molecules where a 3-chloro-2-aryl-4-oxoazetidinone ring is attached to a benzothiazole (B30560) core through an acetylamino linker. mdpi.com These compounds exhibited moderate to good antibacterial activity, demonstrating that the heterocyclic azetidinone moiety is a key contributor to the molecule's bioactivity. mdpi.com
In the field of herbicides, pyrazole (B372694) derivatives containing fused heterocyclic systems have shown excellent bioactivity. mdpi.com The introduction of trifluoromethyl groups into the pyrazole ring can also improve herbicidal activity due to increased lipophilicity and electronegativity. mdpi.com The combination of a pyrazole ring with other heterocycles can create polycyclic systems with enhanced functional diversity and biological effects. mdpi.com This highlights a common principle in drug design: the strategic inclusion of heterocyclic moieties is a powerful tool for optimizing the biological profile of a parent molecule. wjpmr.comrsc.org
Substituting the N-phenyl ring with various aliphatic and aromatic groups can profoundly impact a molecule's activity. SAR studies on 2-phenoxybenzamides revealed that antiplasmodial activity was highly dependent on the substitution pattern of the anilino (N-phenyl) part of the structure. mdpi.comresearchgate.net For instance, introducing a para-substituted N-Boc-piperazinyl group resulted in the highest activity and selectivity among the tested compounds, whereas moving the substituent to the meta position led to a significant decrease in activity. mdpi.com Replacing the bulkier piperazinyl moiety with a simple amino group also resulted in a remarkable loss of activity. mdpi.com
Similarly, studies on melatonin (B1676174) derivatives showed that N-amide substitutions with aromatic groups like benzoyl, 4-bromobenzoyl, and naphthoyl could enhance certain antioxidant properties. mdpi.com Specifically, all aryl derivatives demonstrated a higher capacity to quench peroxyl radicals compared to the parent melatonin. mdpi.com The nature of the substituent also influences key physicochemical properties like lipophilicity, which in turn affects biological activity. nih.gov For example, adding a hydroxyl group to an aromatic ring can either increase or decrease lipophilicity depending on its ability to form intramolecular hydrogen bonds, which can mask the polarity of the adjacent amide group. nih.gov
| Parent Structure | Substituent Type | Substitution Position | Impact on Activity/Property |
|---|---|---|---|
| 2-Phenoxybenzamide | N-Boc-piperazinyl | para-position on N-phenyl ring | Highest antiplasmodial activity. mdpi.com |
| 2-Phenoxybenzamide | N-Boc-piperazinyl | meta-position on N-phenyl ring | Moderate antiplasmodial activity. mdpi.com |
| 2-Phenoxybenzamide | Amino group | para-position on N-phenyl ring | Significantly decreased activity. mdpi.com |
| Melatonin | Benzoyl, 4-bromobenzoyl | N-amide | Increased ability to quench peroxyl radicals. mdpi.com |
| N-substituted benzamides | Aromatic 6-hydroxy group | ortho to amide | Increased lipophilicity via intramolecular H-bond. nih.gov |
Conformational Flexibility and its Correlation with Observed Activities
The three-dimensional shape and flexibility of a molecule are critical to its ability to interact with a biological target. The study of flexibility-activity relationships (FAR) provides insights into how the dynamic nature of a ligand affects its binding affinity and biological function, complementing traditional SAR studies. nih.gov
The conformation of N-aryl amides is often described by the torsion or dihedral angles between the plane of the phenyl ring and the amide group. Crystal structure analysis of compounds related to this compound provides precise data on these conformational parameters. For instance, in the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, the C(=O)—N(H)—Car—Car torsion angle is -33.70°, which indicates that the aromatic ring is twisted out of the plane of the amide group. nih.gov This non-planar conformation prevents the extension of resonance from the amide system across the phenyl ring. nih.gov
| Compound | Key Torsion/Dihedral Angle | Angle Value | Structural Implication |
|---|---|---|---|
| 3-chloro-N-(4-methoxyphenyl)propanamide | C(=O)—N(H)—Car—Car | -33.70° nih.gov | Aromatic ring is twisted relative to the amide plane. nih.gov |
| 2-chloro-N-(4-methoxyphenyl)benzamide | Dihedral angle between rings | 79.20° nih.gov | The two aromatic rings are nearly orthogonal. nih.gov |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | C-S-N-C | -58.6° mdpi.com | Defines a specific orientation of the phenyl rings. mdpi.com |
| N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide | C-S-N-C | +66.56° mdpi.com | Defines a specific orientation of the phenyl rings. mdpi.com |
Biological Activities and Mechanisms of Action in Research Context
General Overview of Biological Activity Screening of Propanamide Derivatives
The versatile structure of propanamide derivatives has made them attractive candidates for biological activity screening. Researchers have investigated their potential in several key areas, including anti-inflammatory, antimicrobial, anticancer, and herbicidal applications.
Propanamide derivatives have been a subject of interest in the search for new anti-inflammatory agents. Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are key players in this process. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat pain, fever, and inflammation by inhibiting these enzymes. nih.gov
In this context, researchers have synthesized and evaluated various propanamide-based compounds for their anti-inflammatory potential. For instance, a series of naproxen-sulfa drug conjugates, which incorporate a propanamide structure, have been designed. nih.gov One such conjugate, a naproxen-sulfamethoxazole compound, demonstrated significant anti-inflammatory action by inhibiting induced edema by 82.8%, a level of activity comparable to the well-known anti-inflammatory drug indomethacin (B1671933) (86.8% inhibition). nih.gov Furthermore, various amide derivatives of naproxen (B1676952) have shown pronounced anti-inflammatory activity in preclinical models. nih.gov While these studies highlight the potential of the propanamide scaffold in developing new anti-inflammatory drugs, specific research on the anti-inflammatory properties of 2-chloro-N-(3-methoxyphenyl)propanamide is not extensively documented in the current scientific literature.
The rise of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Propanamide derivatives have emerged as a promising class of compounds in this area. Biofilms, which are communities of microorganisms attached to a surface, are a significant challenge in treating infections due to their increased resistance to antibiotics.
Several studies have demonstrated the antimicrobial and anti-biofilm potential of propanamide-related structures. For example, newly synthesized 4-cinnamamido- and 2-phenoxyacedamido-(1H-pyrazol-5-yl)benzamides have been screened for these activities. researchgate.net Additionally, a thiazolidinone derivative has shown potent bactericidal and anti-biofilm activities against Staphylococcus aureus. nih.gov It has been noted that some non-steroidal anti-inflammatory drugs (NSAIDs) also possess anti-biofilm activity. frontiersin.org Although the broader class of compounds shows promise, specific data on the antimicrobial and anti-biofilm effects of this compound remains to be fully elucidated.
The quest for more effective and selective anticancer agents is a continuous effort in medicinal chemistry. Propanamide derivatives have been investigated for their potential to inhibit the growth of cancer cells.
In the agricultural sector, there is a constant need for effective and environmentally safer herbicides. Allelopathy, the process by which an organism produces biochemicals that influence the growth of other organisms, is a key area of research for developing natural herbicides.
Propanamide derivatives have been identified as having herbicidal properties. For example, certain propanamide derivatives are known to act as post-emergence herbicides by inhibiting photosynthesis in weeds. nih.gov Plant extracts containing these compounds have demonstrated a concentration-dependent inhibitory effect on the germination and growth of weeds. nih.govbiorxiv.orgresearchgate.netmdpi.com These natural compounds are being explored as a way to reduce reliance on synthetic herbicides. nih.gov Specific studies on the herbicidal and allelopathic effects of this compound have not been prominently reported.
Metabolism and Pharmacokinetic Investigations in Research Models
The preclinical assessment of a compound's metabolism and pharmacokinetic profile is crucial in drug discovery and development. These studies help in understanding how a substance is processed by and travels through a biological system, which is essential for predicting its efficacy and safety. For 2-chloro-N-(3-methoxyphenyl)propanamide, such investigations would typically be conducted in various research models to elucidate its metabolic fate and its absorption, distribution, and excretion characteristics.
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver. bioivt.com These assays commonly utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
A typical microsomal stability assay involves incubating the test compound, such as this compound, with liver microsomes from preclinical species (e.g., rat, mouse) or humans. The reaction is initiated by adding cofactors like NADPH. frontiersin.org The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
From these experiments, key parameters like the half-life (t½) and intrinsic clearance (CLint) can be determined. A short half-life and high intrinsic clearance suggest that the compound is rapidly metabolized, which might lead to low bioavailability and short duration of action in vivo. Conversely, a long half-life and low clearance indicate greater metabolic stability. For Nα-aroyl-N-aryl-phenylalanine amides, which share the amide bond feature, rapid degradation has been observed in microsomal suspensions, highlighting the importance of this metabolic pathway. nih.gov
Illustrative Microsomal Stability Data for a Structurally Related Compound
| Parameter | Rat Liver Microsomes | Human Liver Microsomes |
| Half-life (t½, min) | 25 | 40 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 55 | 34 |
This data is hypothetical and serves as an example of typical results from such an assay.
Identifying the metabolites of a new chemical entity is critical for understanding its biotransformation pathways and for identifying potentially active or toxic byproducts. This is typically achieved by incubating the parent compound with in vitro systems like liver microsomes, hepatocytes, or S9 fractions, followed by analysis with high-resolution mass spectrometry.
For this compound, several metabolic pathways can be predicted based on its chemical structure:
Amide Hydrolysis: The amide bond is a potential site for hydrolysis by amidase enzymes, which would cleave the molecule into 2-chloropropanoic acid and 3-methoxyaniline.
O-Demethylation: The methoxy (B1213986) group on the phenyl ring is susceptible to O-demethylation by CYP enzymes, particularly CYP2D6, which is known to metabolize methoxy-containing compounds. nih.gov This would result in a phenolic metabolite.
Aromatic Hydroxylation: Hydroxyl groups can be introduced onto the phenyl ring, another common metabolic pathway for aromatic compounds.
Dehalogenation: The chlorine atom may be removed, although this is generally a less common metabolic route for aryl chlorides compared to alkyl chlorides.
Plausible Metabolites of this compound
| Metabolite | Proposed Metabolic Pathway |
| N-(3-hydroxyphenyl)propanamide | O-Demethylation |
| 2-chloro-N-(hydroxy-3-methoxyphenyl)propanamide | Aromatic Hydroxylation |
| 3-methoxyaniline | Amide Hydrolysis |
| 2-chloropropanoic acid | Amide Hydrolysis |
This table presents hypothetical metabolites based on the chemical structure of the parent compound.
Absorption, Distribution, and Excretion (ADME) studies are typically conducted in preclinical animal models, such as rats or mice, to understand the pharmacokinetic profile of a compound in vivo. nih.gov
Absorption: Following administration (e.g., oral or intravenous), the rate and extent of absorption are determined by measuring the compound's concentration in the plasma over time. For orally administered amide-containing drugs, factors like solubility and membrane permeability play a significant role. The clinical pharmacokinetics of N-acetylprocainamide, another N-aryl amide, show that it is well-absorbed orally. nih.gov
Distribution: Once absorbed, a compound distributes into various tissues. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. Compounds with high lipophilicity may distribute more extensively into tissues.
Excretion: The primary routes of elimination for the parent compound and its metabolites are through urine and feces. Studies would quantify the amount of the compound and its metabolites in these excreta to determine the primary route and rate of elimination from the body.
Illustrative Pharmacokinetic Parameters in Rats for a Structurally Related Compound
| Pharmacokinetic Parameter | Value (Oral Administration) | Value (Intravenous Administration) |
| Maximum Plasma Concentration (Cmax) | 1.5 µg/mL | 5.0 µg/mL |
| Time to Maximum Concentration (Tmax) | 1.0 h | N/A |
| Area Under the Curve (AUC) | 6.8 µg·h/mL | 8.5 µg·h/mL |
| Bioavailability (F%) | 80% | N/A |
| Elimination Half-life (t½) | 3.5 h | 3.2 h |
| Volume of Distribution (Vd) | N/A | 2.1 L/kg |
| Clearance (CL) | N/A | 0.5 L/h/kg |
This data is hypothetical and intended to be representative of typical pharmacokinetic parameters for a small molecule in a preclinical model.
Future Directions and Research Perspectives
Design and Synthesis of Next-Generation Derivatives with Enhanced Properties
The structural scaffold of 2-chloro-N-(3-methoxyphenyl)propanamide offers significant opportunities for chemical modification to enhance desired properties such as potency, selectivity, and metabolic stability. The design of next-generation derivatives can be approached by systematically modifying three key regions of the molecule: the substituted phenyl ring, the propanamide linker, and the terminal chloro group.
Strategies for synthesizing these new derivatives can draw from established chemical reactions. For instance, the acylation of various substituted anilines with 2-chloropropanoyl chloride or its derivatives is a fundamental approach. mdpi.com More complex syntheses might involve multi-step pathways to introduce diverse functional groups. mdpi.commdpi.com The use of modern synthetic methods, including palladium-catalyzed cross-coupling reactions, could allow for the introduction of a wide array of substituents on the phenyl ring, which is a common strategy for building molecular diversity. nih.gov
Below is a table outlining potential modifications and the rationale behind them.
| Molecular Region | Proposed Modification | Rationale for Modification |
| 3-methoxyphenyl (B12655295) Ring | Vary substituent position (ortho, para) | To probe the spatial requirements of the binding pocket. |
| Introduce electron-donating groups (-OH, -NH2) | To potentially increase hydrogen bonding interactions. | |
| Introduce electron-withdrawing groups (-CF3, -NO2) | To alter electronic properties and improve metabolic stability. | |
| Replace phenyl ring with heterocycles (pyridine, thiophene) | To improve solubility, alter binding modes, and explore novel intellectual property space. mdpi.com | |
| Propanamide Linker | Modify the alkyl chain length | To optimize the distance between the aromatic ring and the chloro group for better target engagement. |
| Introduce stereochemistry (R/S isomers) | To investigate stereospecific interactions with biological targets, as many receptors are chiral. researchgate.net | |
| Replace amide with bioisosteres (thiourea, reverse amides) | To improve stability, cell permeability, and explore different hydrogen bonding patterns. researchgate.net | |
| Chloro Group | Replace with other halogens (F, Br, I) | To modulate lipophilicity and the potential for halogen bonding. |
| Replace with other small functional groups | To explore other interactions within the target's active site. |
The synthesis of a focused library of such derivatives would be the crucial first step in a comprehensive investigation of this compound class. mdpi.com
Advanced Mechanistic Elucidation of Biological Actions
A critical area for future research is to unravel the precise molecular mechanisms through which this compound exerts its biological effects. While the parent structure is known, its specific biological targets and the pathways it modulates are largely uncharacterized.
Initial investigations could draw inspiration from studies on structurally related molecules. For example, a similar compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, was found to stimulate endogenous nitric oxide (NO) synthesis and affect smooth muscle contractility. mdpi.com This suggests a potential line of inquiry for this compound, which could involve:
Enzyme Assays: Screening the compound against a panel of enzymes, particularly nitric oxide synthases (nNOS, eNOS), phosphodiesterases, or kinases, which are common targets for therapeutic agents. mdpi.com
Receptor Binding Assays: Determining if the compound interacts with specific cellular receptors, such as G-protein coupled receptors (GPCRs) or ion channels. nih.govresearchgate.net
Cellular Signaling Studies: Investigating the impact of the compound on intracellular signaling cascades, such as changes in secondary messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP), or calcium ion (Ca2+) concentrations. mdpi.com
If the compound shows potential as an agrochemical, its mode of action in plants would need to be determined. This involves identifying the specific biochemical pathway it inhibits, which is a critical step in developing next-generation herbicides with novel mechanisms to combat resistance. nih.govnih.gov
Application of Integrated Omics Approaches in Research
To gain a comprehensive, unbiased understanding of the biological effects of this compound and its derivatives, integrated "omics" approaches are indispensable. These technologies can provide a global view of cellular responses to compound treatment, helping to identify novel mechanisms and off-target effects.
Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze changes in the entire transcriptome of cells or organisms upon exposure to the compound. This can reveal which genes are up- or down-regulated, providing clues about the cellular pathways being affected.
Proteomics: Quantitative proteomics can identify changes in protein expression and post-translational modifications. This approach can directly help in identifying the protein targets of a compound or the downstream effects on protein networks.
Metabolomics: By analyzing the complete set of metabolites in a biological sample, metabolomics can reveal how the compound alters cellular metabolism. For instance, in a plant context, this could pinpoint the specific metabolic pathway being disrupted by a potential herbicide. nih.gov
Integrating data from these different omics levels would provide a powerful, systems-level understanding of the compound's biological activity, facilitating a more rational approach to its development for specific applications.
Exploration of Novel Therapeutic or Agrochemical Applications
The structural features of this compound and its relatives suggest several potential applications that warrant exploration. The amide functional group is a common feature in many biologically active compounds. nih.gov
Therapeutic Potential:
Vasodilators/Antispasmodics: Based on the activity of related isoquinoline (B145761) precursors that affect nitric oxide signaling and smooth muscle, this compound class could be investigated for treating conditions like hypertension or gastrointestinal spasms. mdpi.com
Antimicrobial Agents: Some N-substituted chloroacetamides have shown antimicrobial and antifungal properties. researchgate.netmdpi.com Screening new derivatives against a panel of pathogenic bacteria and fungi could uncover novel antibiotics or antifungals.
Anticancer Agents: Research has shown that related acetamide (B32628) structures can target enzymes crucial for cancer cell proliferation, such as topoisomerase. researchgate.net This suggests a potential avenue for developing new anticancer therapies.
Agrochemical Potential:
Herbicides: There is a pressing need for new herbicides with novel modes of action to manage the growing problem of weed resistance. nih.govnih.gov Natural products and their synthetic analogs are a rich source for herbicide discovery. nih.gov Screening this compound derivatives for phytotoxicity against various weed species could identify a new class of herbicides.
Fungicides: The chloro-N-phenyl amide motif is present in some existing fungicides. Therefore, evaluating the potential of these derivatives to control plant pathogenic fungi is a logical research direction.
Development of Predictive Models for Structure-Activity Relationships
As a library of derivatives is synthesized and their biological activities are measured, the resulting data can be used to develop predictive computational models. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for understanding how chemical structure relates to biological activity and for guiding the design of more potent compounds.
The development of a robust QSAR model would involve several steps:
Data Set Assembly: A diverse set of synthesized compounds with a wide range of biological activities is required.
Descriptor Calculation: For each molecule, various physicochemical and structural descriptors (e.g., steric, electronic, hydrophobic properties) are calculated.
Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the observed biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can create 3D-QSAR models that provide visual representations of favorable and unfavorable regions for different properties around the molecular scaffold. mdpi.com
Model Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. mdpi.com
Q & A
Q. Basic :
- NMR Spectroscopy :
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
Advanced : - High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₂ClNO₂) with <2 ppm error .
- X-ray Powder Diffraction (XRPD) : Assess crystallinity and polymorphic forms .
How can X-ray crystallography and computational modeling resolve structural ambiguities?
Q. Advanced :
- Crystallographic Refinement : Use SHELXL for structure solution. Key parameters include C=O bond length (~1.23 Å) and N-H···O hydrogen bonds (2.8–3.0 Å) .
- Density Functional Theory (DFT) : Compare computed bond angles/distances (e.g., B3LYP/6-31G*) with experimental data to validate resonance effects in the amide group .
- Data Contradictions : If NMR suggests rotational restriction but X-ray shows free rotation, perform variable-temperature NMR or molecular dynamics simulations .
What factors influence the compound’s stability, and how should it be stored?
Q. Basic :
- Hydrolytic Stability : Avoid prolonged exposure to moisture. The chloro group is susceptible to hydrolysis under acidic/basic conditions.
- Storage : Store in airtight containers at –20°C under inert gas (argon) .
Advanced : - Degradation Pathways : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS .
How can researchers investigate the biological activity of this compound?
Q. Basic :
- Antimicrobial Assays : Conduct broth microdilution (MIC tests) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced : - Enzyme Inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
- Mechanistic Studies : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins .
What strategies address low yields or impurities in the synthesis?
Q. Advanced :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted aniline or diacylated products).
- Chromatography : Employ flash chromatography (silica gel, gradient elution) for challenging separations .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent options .
How do substituent effects (e.g., methoxy vs. methyl groups) alter reactivity?
Q. Advanced :
- Electronic Effects : The methoxy group’s electron-donating nature increases aryl ring nucleophilicity, impacting electrophilic substitution reactions.
- Steric Effects : Compare crystallization behavior with analogs (e.g., 3-chloro-N-(2,5-dimethylphenyl)propanamide) to assess packing efficiency .
What are the best practices for reporting crystallographic data?
- CIF Validation : Use checkCIF/PLATON to ensure data integrity. Report R-factors (<5%), residual density, and H-bond geometry .
- Deposition : Submit structures to the Cambridge Structural Database (CSD) with full experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
